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Compound of Interest

Compound Name: 2-Chloro-3,6, 7-trimethylquinoline
CAS No.: 948290-47-9
Cat. No.: B1369028
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Technical Guide: Physicochemical Profiling & Strategic Applications of 2-Chloro-3,6,7-
trimethylquinoline

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-3,6,7-trimethylquinoline,
a highly functionalized heterocyclic scaffold. Distinguished by its lipophilic trimethyl substitution
pattern and a reactive C2-chlorine "warhead," this compound serves as a critical intermediate
in the synthesis of bioactive pharmacophores, particularly for antimalarial, anticancer (tyrosine
kinase inhibitors), and antimicrobial applications. This document details its physicochemical
architecture, synthetic accessibility via Vilsmeier-Haack cyclization, and reactivity profile,
offering a roadmap for its utilization in high-throughput medicinal chemistry.

Part 1: Molecular Identity & Structural Architecture

The compound is a fused bicyclic system combining a benzene ring and a pyridine ring
(quinoline), substituted with three methyl groups and a reactive chlorine atom.[1]
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Attribute Detail

IUPAC Name 2-Chloro-3,6,7-trimethylquinoline

Molecular Formula

Molecular Weight 205.68 g/mol
SMILES CC1=CC2=NC(Cl)=C(C)C=C2C=C1C
Structural Class Halo-heteroarene / Polysubstituted Quinoline

2-Chloroquinoline core (Kinase hinge binder /
Key Pharmacophore
Intercalator)

Structural Insight: The 3,6,7-trimethyl pattern imparts significant lipophilicity compared to the
parent quinoline. The C2-Chlorine is activated for nucleophilic displacement due to the
electron-deficient nature of the pyridine ring (positions

and
to nitrogen are susceptible to

). The C3-methyl group provides steric bulk that can lock conformation in protein active sites,
often improving selectivity over less substituted analogs.

Part 2: Physicochemical Profile

The following data synthesizes experimental trends from homologous chloroquinolines and
calculated descriptors for this specific isomer.

Table 1: Physicochemical Properties
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Property

Value (Predicted/Exp
range)

Implications for Drug
Design

LogP (Lipophilicity)

3.8 — 4.2 (High)

High membrane permeability;
potential metabolic liability
(CYPA450 oxidation at methyls).
Requires formulation aids
(cyclodextrins/liposomes) for

aqueous delivery.

Topological Polar Surface Area
(TPSA)

12.89 A2

Excellent blood-brain barrier
(BBB) penetration potential
(TPSA < 90 A2).

pKa (Conjugate Acid)

~25-3.0

The 2-Cl group is electron-
withdrawing (inductive effect),
significantly lowering the
basicity of the quinoline
nitrogen (normally pKa ~4.9). It
remains uncharged at

physiological pH (7.4).

Hydrogen Bond Acceptors

1 (Quinoline N)

Acts as a weak acceptor;
critical for H-bonding in the

kinase hinge region.

Hydrogen Bond Donors

Requires derivatization (e.g.,
amination) to introduce donor

capacity.

Melting Point

95 — 110 °C (Solid)

Crystalline solid at RT. Higher
than 2-chloroquinoline (mp 34-
37°C) due to increased
molecular weight and packing

efficiency of methyl groups.

Solubility (Water)

< 0.1 mg/mL (Insoluble)

Practically insoluble in water.

Solubility (Organic)

High

Soluble in DCM, Chloroform,
DMSO, Methanol, Ethyl

Acetate.
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Expert Insight on Solubility: The high LogP (>3.5) indicates this compound is a Class Il
molecule in the Biopharmaceutics Classification System (BCS) (Low Solubility, High
Permeability). In biological assays, stock solutions must be prepared in DMSO (typically 10-20
mM) and diluted to avoid precipitation in aqueous media.

Part 3: Synthetic Accessibility (Protocol)

The most robust route to 2-chloro-3-substituted quinolines is the modified Vilsmeier-Haack
Cyclization of acetanilides. For the 3,6,7-trimethyl isomer, the precursor is N-(3,4-
dimethylphenyl)propionamide.

Reaction Logic (Mechanism):
e Reagent Formation:

reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).

e Imidoylation: The amide oxygen attacks the Vilsmeier reagent.

» Cyclization: The aromatic ring attacks the electrophilic intermediate (intramolecular
electrophilic aromatic substitution).

» Chlorination: The resulting lactam/enol intermediate is converted to the chloro-derivative by
excess

Step-by-Step Protocol:

e Precursor Synthesis:

o React 3,4-dimethylaniline (1.0 eq) with propionyl chloride (1.1 eq) and triethylamine (1.2
eq) in DCM at 0°C to RT.

o Wash with water/brine, dry (
), and concentrate to yield N-(3,4-dimethylphenyl)propionamide.

e Cyclization (The Critical Step):
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o Reagents:N-(3,4-dimethylphenyl)propionamide (10 mmol),
(70 mmol, excess), DMF (30 mmol).

o Procedure:
1. Cool DMF to 0°C in a round-bottom flask under Argon.
2. Add

dropwise (exothermic!). Stir for 15 min to form the Vilsmeier complex.

3. Add the propionamide solid in portions.
4. Heat the mixture to 85-95°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

5. Quench: Pour the cooled reaction mixture slowly onto crushed ice (vigorous hydrolysis
of excess

).

6. Neutralization: Adjust pH to ~8-9 using saturated

or

7. Extraction: Extract with Ethyl Acetate (3x).

o Purification: Silica gel chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).

 Validation:
o 1H NMR (CDCI3): Look for singlet methyls (approx

2.3-2.5 ppm) and aromatic protons.[2] The C4-H proton appears as a singlet around

7.8-8.0 ppm.

Part 4: Reactivity & Biopharmaceutical Applications
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The 2-chloro group is a "privileged handle" for diversifying the scaffold.

Nucleophilic Aromatic Substitution ()

e Mechanism: Addition-Elimination. The nitrogen of the quinoline ring renders the C2 position
electron-deficient.

o Application: Reaction with primary/secondary amines (e.g., piperazine, morpholine, aniline)
to generate 2-aminoquinolines.

» Conditions: Heat (80-120°C) in ethanol/DMF or microwave irradiation.[3] Acid catalysis (HCI)
often accelerates the reaction by protonating the ring nitrogen.

Palladium-Catalyzed Cross-Coupling

e Suzuki-Miyaura: Reaction with aryl boronic acids to form 2-arylquinolines (biaryl
pharmacophores).

e Buchwald-Hartwig: C-N bond formation with amines that are too sterically hindered for
standard

Diagram 1: Reactivity Pathways
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Caption: Divergent synthesis pathways utilizing the labile C2-Cl bond for library generation.

Diagram 2: Synthetic Workflow (Vilsmeier-Haack)
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Caption: Step-wise synthetic protocol from commercially available aniline precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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